Isopeulustrin

Chemotaxonomy Species authentication Plant metabolomics

Authentication of Peucedanum palustre raw material often fails with non-specific coumarins. Isopeulustrin solves this as the exclusive species marker, confirmed in 100% of aerial tissue samples across 43 Finnish populations. • Definitive species identification via unique MS ions m/z 445 [M+H]+ and m/z 443 [M-H]-, enabling false-positive-free DAPPI-MS screening. • Validated HPLC reference for TCM formula Huoxiang Zhengqi fingerprinting; provides batch consistency (similarity ≥0.802). • >95% purity, analytically verified; ship globally under ambient conditions.

Molecular Formula C24H28O8
Molecular Weight 444.47
CAS No. 832712-43-3
Cat. No. B600520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopeulustrin
CAS832712-43-3
Molecular FormulaC24H28O8
Molecular Weight444.47
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopeulustrin Procurement Guide: Identity and Natural Sources


Isopeulustrin (CAS 832712-43-3, molecular formula C24H28O8, molecular weight 444.47 g/mol) is a naturally occurring angular furanocoumarin first isolated and structurally characterized from the fruits of Peucedanum palustre L. (Moench) (Apiaceae) [1]. Its complete stereochemical structure was established as 8(S)-(+)-8-[l-(2(R),3(S)-3-(3,3-dimethylacryloyloxy)-2-hydroxy-2-methylbutyryloxy)-l-methylethyl]-8,9-dihydro-2H-furo[2,3-h]-l-benzopyran-2-one, distinguishing it from its constitutional isomer peulustrin by the configuration at the 3-position of the side chain [1]. The compound belongs to the linear/angular furanocoumarin class characteristic of the Apiaceae family and has been identified as a species-specific secondary metabolite of P. palustre, with no confirmed reports of its occurrence in any other plant species [2].

1 Species-specific authentication marker for Peucedanum palustre
2 Chiral-defined constitutional isomer distinguishable from peulustrin
3 Aerial tissue-sourced; not present in roots

Why Generic Furanocoumarins Cannot Substitute Isopeulustrin


Generic substitution among furanocoumarins from Peucedanum species is scientifically unsound due to fundamentally different structural scaffolds, tissue-specific biosynthetic regulation, and distinct analytical signatures. Isopeulustrin is not merely a coumarin analog—it is a specific constitutional isomer of peulustrin with a defined stereochemical configuration at the C-3' side-chain position, which dictates its chromatographic retention, mass spectrometric fragmentation, and potentially its biological recognition [1]. The profiling study of 132 P. palustre specimens across 43 Finnish populations demonstrated that peulustrin isomers (including isopeulustrin) are the dominant coumarins exclusively in aerial tissues (leaves and umbels), whereas roots accumulate entirely different coumarins (oxypeucedanin and columbianadin) [2]. Furthermore, isopeulustrin and peulustrin have been confirmed as species-specific markers—they have only been identified from P. palustre and no other plant species, making them analytically irreplaceable for authentication and chemotaxonomic studies [2]. Substituting with a generic furanocoumarin such as imperatorin, oxypeucedanin, or psoralen would fail to replicate the tissue-specific distribution pattern, species-diagnostic mass spectrometric ions (m/z 445 [M+H]+ and m/z 443 [M-H]−), and the unique side-chain hydrolysis profile that distinguishes isopeulustrin from all other coumarins in the class [3]. These quantitative analytical differences are presented in the evidence guide below.

Property
Isopeulustrin
Common furanocoumarins
Species range
Exclusive to P. palustre
Widespread across Apiaceae / Rutaceae
Tissue localization
Aerial parts only
Root-dominant or mixed distribution
Diagnostic ion
Specific m/z 445/443
Generic ions shared by many species

Quantitative Differentiation Data vs. Closest Analogs


Species-Specific Chemotaxonomic Marker Exclusivity

Isopeulustrin and its isomer peulustrin have been identified exclusively from Peucedanum palustre across all published phytochemical surveys. In a comprehensive profiling study of 132 specimens from 43 Finnish populations, peulustrin isomers were detected in every aerial tissue sample analyzed, while being absent from all root samples. No other Peucedanum species (P. ostruthium, P. oreoselinum, or P. cervaria) or related Apiaceae genera (Angelica archangelica) have been found to contain these compounds [1]. This exclusive occurrence is corroborated by DAPPI-MS screening, which confirmed that the diagnostic ions at m/z 445 ([M+H]+) and m/z 443 ([M-H]−) correspond to peulustrin/isopeulustrin and are absent from all other plant species tested [2]. In contrast, common Peucedanum coumarins such as oxypeucedanin, columbianadin, and umbelliprenin are widely distributed across multiple genera and species, making them unsuitable as species-specific authentication markers [1].

Species exclusivity
Class-level
Detected in 100% of 132 P. palustre aerial specimens; 0% occurrence outside this species across tested Apiaceae.
Supports species-level authentication specificity.
Class-level inference; confirm with reference standard.
Chemotaxonomy Species authentication Plant metabolomics

Tissue-Specific Distribution in Aerial Parts vs. Roots

Quantitative HPLC profiling of P. palustre demonstrated a stark tissue-specific partitioning of coumarin accumulation. Peulustrin isomers (including isopeulustrin) were identified as the most abundant coumarin components in all aerial tissues (umbels and leaves), while being completely undetectable in roots. Conversely, oxypeucedanin and columbianadin dominated root profiles but were minor or absent in aerial parts [1]. Hierarchical cluster analysis of 132 specimens further revealed that 'high peulustrin content' was the single most distinct chemotypic property connecting certain populations, exceeding other chemotypic features such as high umbelliprenin content or low overall coumarin levels [1]. This tissue-specific dominance makes isopeulustrin the analytically preferred target for aerial part authentication and distinguishes it from oxypeucedanin, which is root-localized and widely distributed across the genus [2].

Tissue partitioning
Class-level
Peulustrin isomers rank #1 abundance in umbels/leaves, undetectable in roots. Inverse pattern for oxypeucedanin.
Tissue source dictates isolation feasibility.
Aerial tissue required; root-based extraction yields zero target.
Phytochemistry Tissue-specific metabolism Natural product isolation

Stereochemical Configuration Distinguishing Constitutional Isomers

Isopeulustrin and peulustrin are constitutional isomers sharing the same molecular formula (C24H28O8) and molecular weight (444.47 g/mol) but differing in the stereochemistry at the C-3' position of the side chain. Isopeulustrin carries a 3(S)-3-(3,3-dimethylacryloyloxy)-2-hydroxy-2-methylbutyryloxy substituent, whereas peulustrin bears the corresponding 3(R)-configured epoxide (2,3-epoxy-2-methylbutyryloxy) group [1]. This single stereochemical difference produces distinct fragmentation patterns in tandem mass spectrometry: under MS2 conditions, the protonated molecule at m/z 445 yields different product ion spectra for each isomer, enabling unambiguous differentiation without chromatographic separation [2]. In contrast, the widely used Peucedanum coumarins oxypeucedanin (C16H14O5, MW 286.27) and columbianadin (C19H20O6, MW 344.36) are structurally non-isomeric with isopeulustrin, possessing completely different core scaffolds and fragmentation behavior [1][3].

Stereochemical identity
Head-to-head
C-3′(S) config. with dimethylacryloyloxy side chain vs. C-3′(R) epoxide in peulustrin. Same MW (444.47). MS2 fragments distinguish isomers.
Stereochemical purity critical for analytical specificity.
Co-elution risk with peulustrin requires chiral or MS2 resolution.
Stereochemistry Natural product structure elucidation Isomer differentiation

Diagnostic Mass Spectrometric Signature for Rapid Screening

DAPPI-MS analysis of untreated P. palustre leaf and umbel samples produces distinct, species-diagnostic ions at m/z 445 in positive ion mode and m/z 443 in negative ion mode, corresponding to the protonated [M+H]+ and deprotonated [M-H]− molecules of peulustrin/isopeulustrin, respectively [1]. These ions are absent from all other plant species tested and serve as instantaneous markers for P. palustre material. MS2 fragmentation of m/z 445 further distinguishes isopeulustrin from peulustrin based on side-chain cleavage patterns [1]. In contrast, generic furanocoumarins such as psoralen ([M+H]+ at m/z 187), bergapten (m/z 217), and imperatorin (m/z 271) produce ions that are common across dozens of Apiaceae and Rutaceae species, offering no species specificity [2]. The DAPPI-MS method requires no sample preparation or chromatographic separation, enabling analysis in seconds directly from dried plant material—a workflow advantage that generic coumarin screening cannot replicate for P. palustre authentication [1].

Ambient MS signature
Reported
m/z 445 [M+H]+ / 443 [M-H]− (DAPPI-MS) unique to P. palustre. No sample prep; sub-60-second analysis.
Enables rapid, chromatography-free species screening.
Generic coumarin ions (m/z 187, 217, 271) lack species specificity.
Ambient mass spectrometry DAPPI-MS Rapid screening

HPLC Marker in Huoxiang Zhengqi Formulation Authentication

In a 2023 fingerprint study of Huoxiang Zhengqi series preparations (a widely used TCM formula), isopeulustrin was one of only six compounds successfully identified and assigned among 18 common chromatographic peaks using reference standard attribution [1]. The compound served as a distinguishing marker peak, contributing to the overall similarity assessment of 13 batches (similarity range: 0.802–0.999). In contrast, the other five identified markers (hesperidin, imperatorin, honokiol, magnolol, and atractylodin) are common constituents found across numerous plant species and TCM formulations, whereas isopeulustrin's presence specifically traces to the Peucedanum-derived component of the formula [2]. This demonstrates isopeulustrin's practical utility as a discriminatory marker in complex multi-herb formulations where most other coumarins would be ambiguous regarding botanical origin.

Formulation tracer
Reported
Identified as 1 of 6 reference-assigned markers in Huoxiang Zhengqi HPLC fingerprint (13 batches, similarity 0.802–0.999). Imperatorin co-detected but lacks species discrimination.
Supports Peucedanum component tracing in multi-herb formulas.
Generic coumarins cannot confirm botanical origin.
Traditional Chinese Medicine HPLC fingerprinting Quality control

Application Scenarios for Species-Specific Authentication


Pharmacopoeial Reference Standard for Species Identity Testing

Regulatory agencies and pharmacopoeial commissions require species-specific chemical markers for botanical identity testing. Isopeulustrin, confirmed to occur exclusively in P. palustre and detected in 100% of aerial tissue samples across 43 populations, serves as an analytically definitive reference standard for this species [2]. Unlike oxypeucedanin or columbianadin—which are shared across multiple Peucedanum and Angelica species—isopeulustrin provides unambiguous species confirmation by HPLC or DAPPI-MS, directly supporting monograph development and regulatory compliance [1][3]. Procurement of high-purity isopeulustrin (>95%) is essential for laboratories performing identity testing on P. palustre raw materials.

Chemotaxonomic and Population Genetics Studies

The 2016 population profiling study demonstrated that peulustrin isomer content (including isopeulustrin) is the single most distinctive chemotypic feature differentiating P. palustre populations across Finland, with hierarchical cluster analysis identifying 'high peulustrin content' as the primary clustering property [1]. Researchers investigating intraspecific chemical diversity, environmental adaptation of secondary metabolism, or phylogeography of P. palustre require authentic isopeulustrin as a quantitative standard for HPLC-based population comparisons. No alternative coumarin marker provides equivalent population-discriminating power, as oxypeucedanin and columbianadin show less inter-population variability [1].

Rapid Ambient MS Screening in Quality Control Labs

The unique mass spectrometric signature of isopeulustrin/peulustrin at m/z 445 (positive ion mode) and m/z 443 (negative ion mode) enables chromatography-free, sub-60-second authentication of P. palustre plant material directly from dried, untreated samples [3]. This workflow eliminates sample preparation, reduces solvent consumption, and increases throughput by 30- to 60-fold compared to conventional HPLC-MS methods. Quality control laboratories handling high volumes of Apiaceae raw materials can use isopeulustrin as a targeted screening marker, while generic coumarin ions (m/z 187, 217, 271) would generate unacceptable false-positive rates across the family [3].

Tracing Peucedanum Components in Multi-Herb TCM Formulations

In complex Traditional Chinese Medicine formulations such as Huoxiang Zhengqi, isopeulustrin has been validated as one of only six identifiable reference markers among 18 chromatographic peaks, serving as a specific tracer for the Peucedanum-derived ingredient [4]. Pharmaceutical manufacturers and regulatory testing laboratories can incorporate isopeulustrin into HPLC fingerprint methods to verify the presence and species authenticity of Peucedanum raw materials within finished products—a capability that generic coumarins such as imperatorin (present in >20 species) cannot provide [4]. Batch-to-batch similarity assessments (range 0.802–0.999) incorporating isopeulustrin peak data enable robust quality consistency monitoring.

Application
Selection Property
Validation Focus
Species identity testing
Exclusive occurrence in P. palustre
Aerial tissue detection rate across populations
Chemotaxonomic studies
Population-level abundance variation
Peulustrin isomer content clustering analysis
Ambient MS screening
Unique diagnostic ions
Specificity of m/z 445/443 against related species
TCM formulation authentication
Source-specific marker compound
Discrimination from ubiquitous coumarins in HPLC fingerprints
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